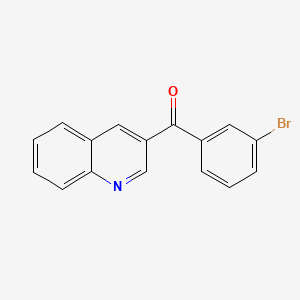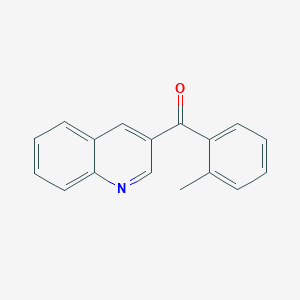
(3-Fluorophenyl)(quinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a fluorophenyl group
作用机制
Target of Action
3-(3-Fluorobenzoyl)quinoline, also known as 4-(3-Fluorobenzoyl)quinoline or (3-Fluorophenyl)(quinolin-3-yl)methanone, is a quinoline derivative. Quinolines are known to interact with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them primary targets for quinoline-based compounds .
Mode of Action
Quinolines, including 3-(3-Fluorobenzoyl)quinoline, exert their action by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process essential for bacterial DNA replication, leading to cell death . This mode of action is effective in killing bacteria and is the basis for the broad-spectrum antimicrobial activity of quinoline-based compounds .
Biochemical Pathways
It’s known that quinolines can affect various biochemical pathways due to their interaction with dna gyrase and topoisomerase iv . By inhibiting these enzymes, quinolines disrupt DNA replication, transcription, and repair, affecting multiple downstream biochemical pathways .
Pharmacokinetics
Quinolones, in general, are known for their excellent absorption and distribution properties . They are well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The presence of a fluorine atom in the quinoline structure often enhances the bioavailability and stability of the compound .
Result of Action
The primary result of the action of 3-(3-Fluorobenzoyl)quinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication, transcription, and repair processes in the bacterial cell .
Action Environment
The efficacy and stability of 3-(3-Fluorobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of quinolones to their target enzymes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils. This transition metal-free protocol utilizes methanesulfonic acid and sodium iodide as key reagents . The reaction conditions typically involve heating the reaction mixture to facilitate the formation of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
化学反应分析
Types of Reactions
(3-Fluorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the fluorophenyl group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
In chemistry, (3-Fluorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore. Its quinoline moiety is known for its biological activity, making it a candidate for drug development. Researchers are investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
相似化合物的比较
Similar Compounds
- (4-Fluorophenyl)(quinolin-3-yl)methanone
- (3-Chlorophenyl)(quinolin-3-yl)methanone
- (3-Methoxyphenyl)(quinolin-3-yl)methanone
Uniqueness
(3-Fluorophenyl)(quinolin-3-yl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
属性
IUPAC Name |
(3-fluorophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQHACLDMUVDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














